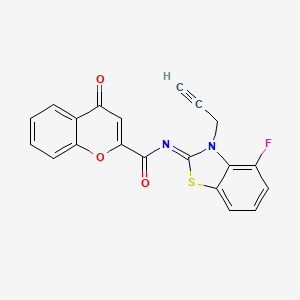![molecular formula C23H30N4O2 B3012591 2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 1008075-24-8](/img/structure/B3012591.png)
2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate" is a complex organic molecule that appears to be related to quinoxaline derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but the synthesis and structural analysis of related quinoxaline compounds are discussed, which can provide insights into the properties and synthesis of the compound of interest.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, a green and efficient procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives is described, involving a one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile in the presence of ammonium acetate in ethanol . This method emphasizes operational simplicity, mild reaction conditions, and minimal environmental impact. Although the specific compound of interest is not synthesized in this paper, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline ring. In the case of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate, the structure in solution was determined by 1H-NMR spectroscopy, and in the crystal form by X-ray analysis . The presence of intramolecular hydrogen bonding between the nitrogen atom in the quinoxaline ring and a carbonyl group was proven by quantum-chemical methods, 1H-NMR, and X-ray methods. This information is relevant as it provides insights into the potential intramolecular interactions and stability of the compound "2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate".
Chemical Reactions Analysis
The chemical reactivity of quinoxaline derivatives can be inferred from their functional groups and the reactions they undergo. For example, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones involves cyclization and condensation reactions . These reactions are catalyzed by ceric ammonium nitrite (CAN) and involve the formation of new rings and the introduction of various substituents. The compound of interest may undergo similar reactions due to the presence of cyano and acetate groups, which are reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate" are not directly provided in the papers, the properties of related compounds can offer some predictions. Quinoxaline derivatives generally exhibit good solubility in organic solvents and may show polymorphism due to different possible tautomeric states . The presence of cyano and ester groups can influence the compound's polarity, solubility, and reactivity. Additionally, the biological activities of quinoxaline derivatives, such as antimicrobial and larvicidal activities, suggest that the compound may also possess similar properties .
科学的研究の応用
Corrosion Inhibition
Quinoxalines, including derivatives similar to the queried compound, have been studied for their corrosion inhibition properties. A study by Zarrouk et al. (2014) on quinoxaline compounds as corrosion inhibitors for copper in nitric acid media found that molecular structure significantly influences inhibition efficiency. This suggests potential applications in materials science and industrial chemistry (Zarrouk et al., 2014).
Interaction Studies with Methyl Acetate
Research by Raphael et al. (2015) examined interactions of methyl acetate with aqueous solutions of quinoxaline derivatives. They focused on the effect of temperature and concentration on these interactions, providing insights into the chemical properties and potential applications of quinoxaline derivatives in solution chemistry (Raphael et al., 2015).
Catalytic Properties
A study by Boussalah et al. (2009) synthesized functional multidendate ligands related to quinoxaline derivatives and examined their catalytic properties. They found that in situ generated copper (II) complexes of these compounds are suitable catalysts for certain oxidation reactions, indicating potential applications in catalysis and organic synthesis (Boussalah et al., 2009).
Spiro Compound Synthesis
Velikorodov et al. (2015) researched the synthesis of new spiro compounds proceeding from quinoxaline derivatives, revealing the compound's role in synthesizing complex organic structures, which could be relevant in pharmaceuticals and organic chemistry (Velikorodov et al., 2015).
Antimicrobial Agents
In the context of medicinal chemistry, Elzahabi et al. (2017) synthesized novel quinoxaline derivatives and evaluated them as antiviral agents, highlighting the potential of quinoxaline derivatives in developing new pharmaceuticals (Elzahabi et al., 2017).
特性
IUPAC Name |
2-methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-5-15(2)14-29-23(28)18(11-24)21-22(27-12-16(3)10-17(4)13-27)26-20-9-7-6-8-19(20)25-21/h6-9,15-18H,5,10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWSCHASVIKEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(CC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

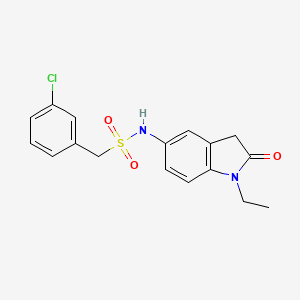
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)
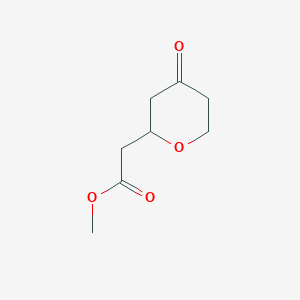

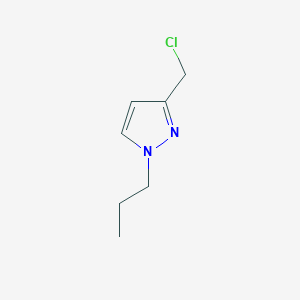
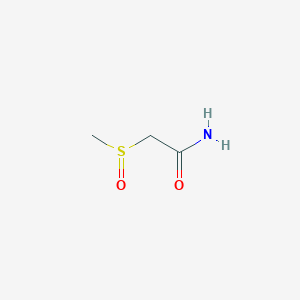
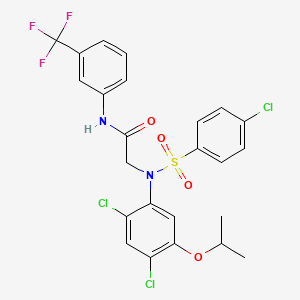
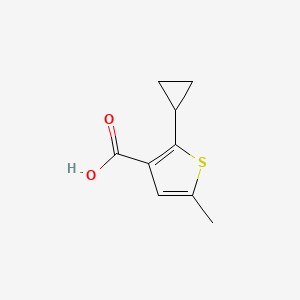
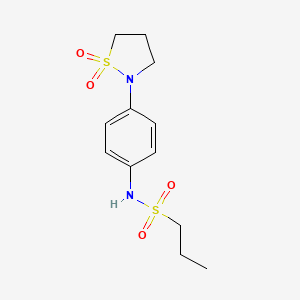



![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)
